molecular formula C21H25ClN2O B11334778 2-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

2-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11334778
M. Wt: 356.9 g/mol
InChI Key: MCUHTPGSYJOCTR-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a piperidine ring, and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 4-methylbenzyl chloride with piperidine to form 2-(4-methylphenyl)-2-(piperidin-1-yl)ethanol.

    Chlorination: The intermediate is then chlorinated using thionyl chloride (SOCl₂) to yield this compound.

    Amidation: The final step involves the reaction of the chlorinated intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to reduce the chloro group.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Dechlorinated derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

2-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-chloro-N-[2-(4-methylphenyl)-2-(morpholin-1-yl)ethyl]benzamide: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.

Uniqueness

2-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of the chloro group and the piperidine ring, which confer specific reactivity and potential biological activity. These structural features distinguish it from other similar compounds and make it a valuable subject of study in various fields.

Properties

Molecular Formula

C21H25ClN2O

Molecular Weight

356.9 g/mol

IUPAC Name

2-chloro-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H25ClN2O/c1-16-9-11-17(12-10-16)20(24-13-5-2-6-14-24)15-23-21(25)18-7-3-4-8-19(18)22/h3-4,7-12,20H,2,5-6,13-15H2,1H3,(H,23,25)

InChI Key

MCUHTPGSYJOCTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCCCC3

Origin of Product

United States

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